3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Description
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a 5-methyltetrazole substituent at the ortho position of the aromatic ring. Tetrazole-containing compounds are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity and enhanced metabolic stability . The fluorine atom at the 3-position and the methyl group on the tetrazole ring likely influence the compound’s physicochemical properties, such as lipophilicity, solubility, and binding affinity to biological targets.
Properties
Molecular Formula |
C9H7FN4O2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
3-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-6(9(15)16)3-2-4-7(8)10/h2-4H,1H3,(H,15,16) |
InChI Key |
ZAQNFIHNEBQMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The methyl group can be introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or other parts of the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on molecular structure, substituent effects, and functional implications.
Structural Analogues and Their Properties
Table 1: Comparative Analysis of Tetrazole-Containing Carboxylic Acid Derivatives
Key Findings and Implications
Fluorine position: The 3-fluoro substitution in the target compound vs. 4-fluoro in other analogs (e.g., CAS 951626-72-5) may alter electronic effects on the aromatic ring, influencing binding to targets like kinases or GPCRs.
Backbone Flexibility vs. Rigidity: Propanoic acid derivatives (e.g., CAS 1118787-16-8) exhibit greater conformational flexibility than benzoic acid analogs, which could reduce target affinity due to entropic penalties .
Synthetic and Commercial Considerations: The discontinuation of 3-(4-Fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic acid () suggests challenges in synthesis or stability, highlighting the advantage of the benzoic acid scaffold in the target compound for scalability . Higher costs for α,β-unsaturated analogs (e.g., €1,838/5g in ) may limit their use in large-scale applications compared to simpler benzoic acid derivatives .
Biological Activity
3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities based on diverse research findings.
The compound's chemical structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C9H7FN4O |
| Molecular Weight | 194.17 g/mol |
| IUPAC Name | 3-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
| PubChem CID | 43617279 |
Anticancer Activity
Research indicates that compounds containing the tetrazole ring exhibit significant anticancer properties. A study demonstrated that derivatives of tetrazole were effective in inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase. The compound was found to have IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating potent activity against tumor growth .
Case Study: Tubulin Polymerization Inhibition
In a specific case study involving a derivative similar to 3-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid:
- Mechanism : The compound inhibited tubulin polymerization.
- Cell Cycle Arrest : Induced G2/M phase arrest in cancer cells.
- Binding Studies : Docking simulations showed interaction with the colchicine binding site on tubulin.
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. It was tested for its ability to inhibit TNF-alpha release in various cellular models. In vivo studies confirmed its efficacy in reducing inflammation markers in animal models subjected to lipopolysaccharide (LPS) treatment.
Key Findings:
- Inhibition of TNF-alpha : Significant reduction in TNF-alpha levels was observed at concentrations as low as 0.283 mM.
- Microglial Activation : The compound reduced microglial activation and astrocyte proliferation in LPS-injected mice .
Antibacterial Activity
The antibacterial properties of 3-fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid have been explored against various pathogenic bacteria. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
In Vitro Testing:
A series of tests indicated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | 0.08 - 12.07 mM |
| Anti-inflammatory | Reduction of TNF-alpha release | 0.283 mM |
| Antibacterial | Effective against Staphylococcus aureus and E. coli | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
